molecular formula C19H28N2O2 B7137638 N-(1-benzylpiperidin-4-yl)-3-(oxolan-3-yl)propanamide

N-(1-benzylpiperidin-4-yl)-3-(oxolan-3-yl)propanamide

Cat. No.: B7137638
M. Wt: 316.4 g/mol
InChI Key: AMIPYBNOQSEABD-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-3-(oxolan-3-yl)propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further connected to a propanamide moiety containing an oxolane ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-(oxolan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c22-19(7-6-17-10-13-23-15-17)20-18-8-11-21(12-9-18)14-16-4-2-1-3-5-16/h1-5,17-18H,6-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIPYBNOQSEABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCC2CCOC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-3-(oxolan-3-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Amidation: The benzylated piperidine is reacted with 3-(oxolan-3-yl)propanoic acid or its derivatives in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-3-(oxolan-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form amines.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced products.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-3-(oxolan-3-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-(oxolan-3-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-3-(oxolan-3-yl)propanamide can be compared with other piperidine derivatives, such as:

    N-(1-benzylpiperidin-4-yl)-3-(oxolan-2-yl)propanamide: Similar structure but with a different position of the oxolane ring.

    N-(1-benzylpiperidin-4-yl)-3-(tetrahydrofuran-3-yl)propanamide: Contains a tetrahydrofuran ring instead of an oxolane ring.

    N-(1-benzylpiperidin-4-yl)-3-(oxolan-3-yl)butanamide: Similar structure but with a butanamide moiety instead of a propanamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.

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